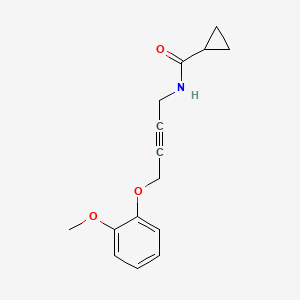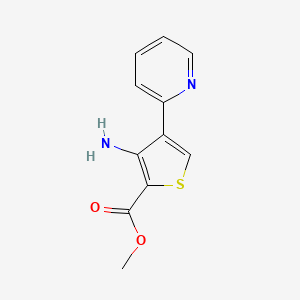![molecular formula C28H27ClFN3O3 B2568299 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride CAS No. 2097928-65-7](/img/structure/B2568299.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to a class of compounds that are competitive inhibitors of tyrosinase . These compounds are structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not detailed in the available resources .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Studies
A series of quinolone derivatives, including compounds with structural similarities to the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of quinolone derivatives as antibacterial and antifungal agents, demonstrating significant activity against a variety of microbial strains (Patel, Patel, & Chauhan, 2007).
Antibacterial Activity
Further research into fluoroquinolone compounds has shown their effectiveness in combating bacterial infections. Novel fluoroquinolone compounds have been synthesized and evaluated for their antibacterial activity, showing promise for treating infections caused by resistant bacterial strains (Li, Lu, Yang, & Zhang, 2004).
Antitumor Activity Evaluation
Research into 7-fluoro-4-(1-piperazinyl) quinolines has explored their potential as anti-tumor agents. Studies indicate that certain derivatives exhibit promising anti-tumor activity against various human carcinoma cell lines, suggesting their utility in cancer therapy (Liu, Xue, Liu, Zhang, Peng, & Wang, 2019).
Molecular Structures and Biological Activity
The molecular structures of new ciprofloxacin derivatives have been determined, revealing insights into their antibacterial activity and potential for structural optimization. These studies contribute to the understanding of how structural variations in fluoroquinolines can impact their biological efficacy (Tomišić, Kujundžič, Bukvić Krajačić, Višnjevac, & Kojić-Prodić, 2002).
Novel Fluorescent Probes for DNA Detection
Aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized and characterized as potential fluorescent probes for DNA detection. These compounds offer new tools for studying DNA and may have applications in biochemistry and molecular biology (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3.ClH/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21;/h3-12,17-18H,13-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINFXDSFMIXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

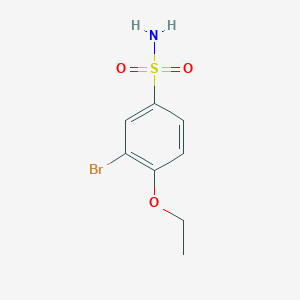
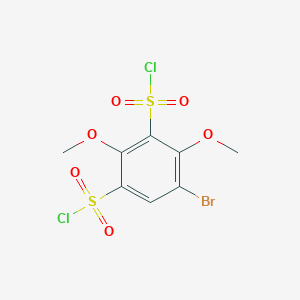
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)
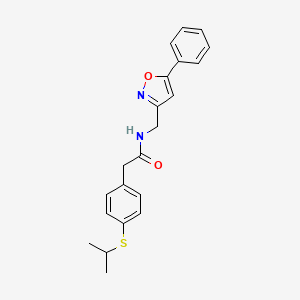
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
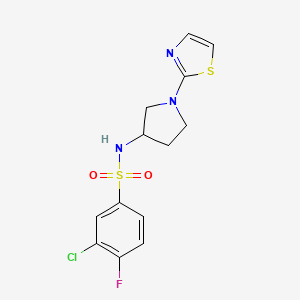
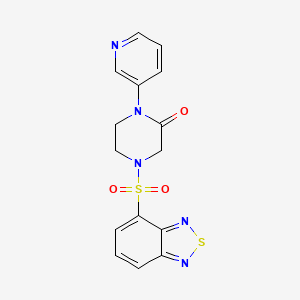
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
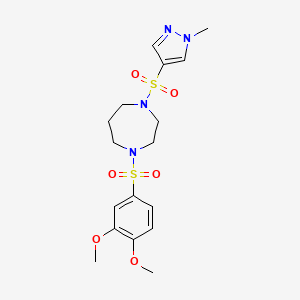
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2568236.png)

